(S)-(-)-Mrjf22: A Technical Guide for Researchers and Drug Development Professionals
(S)-(-)-Mrjf22: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Chemical Structure, Properties, and Biological Activity of a Promising Anti-cancer Agent
Abstract
(S)-(-)-Mrjf22 is a novel synthetic compound that has demonstrated significant potential as a multifunctional agent in the context of cancer therapy, particularly for uveal melanoma.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities. It details the experimental protocols for its synthesis and biological evaluation, and visually represents its mechanism of action through signaling pathway diagrams. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of (S)-(-)-Mrjf22.
Chemical Structure and Properties
(S)-(-)-Mrjf22 is the (S)-enantiomer of a valproate ester of haloperidol metabolite II.[1][2] It is a prodrug designed to dually target sigma (σ) receptors and histone deacetylases (HDACs).[1]
Chemical Structure
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IUPAC Name: (S)-(4-(4-chlorophenyl)-1-(4-(4-fluorophenyl)-4-oxobutyl)piperidin-4-yl) 2-propylpentanoate
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CAS Number: 2757301-90-7
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Molecular Formula: C₂₉H₃₉ClFNO₃
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SMILES Notation: CCC(CCC)C(=O)O[C@]1(CCN(CC1)CCCC(=O)C2=CC=C(F)C=C2)C3=CC=C(Cl)C=C3
Physicochemical Properties
A summary of the key physicochemical properties of (S)-(-)-Mrjf22 is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 504.08 g/mol | |
| Appearance | Powder | |
| Storage Conditions | -20°C for 3 years (powder); -80°C for 1 year (in solvent) | |
| Optical Rotation | [α]D²⁰ = -26.0° (c 1.0, CHCl₃) |
Biological Activity and Mechanism of Action
(S)-(-)-Mrjf22 exhibits potent anti-cancer properties, primarily through its dual-action mechanism involving the modulation of sigma (σ) receptors and the inhibition of histone deacetylases (HDACs).
Anti-angiogenic and Anti-migratory Effects
(S)-(-)-Mrjf22 has demonstrated significant anti-angiogenic activity. It effectively reduces the viability of human retinal endothelial cells (HRECs) and inhibits tube formation. Furthermore, it exhibits potent anti-migratory effects in both endothelial and tumor cells, a crucial aspect in preventing metastasis. Studies have shown that the (S)-enantiomer is more potent in its anti-migratory effects compared to the (R)-enantiomer and the racemic mixture.
Dual-Targeting Mechanism
The biological activity of (S)-(-)-Mrjf22 stems from its ability to act on two distinct cellular targets:
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Sigma (σ) Receptors: The haloperidol metabolite II moiety of the molecule interacts with sigma receptors. Specifically, it acts as a σ₁ receptor antagonist and a σ₂ receptor agonist. This modulation of sigma receptor activity is linked to the induction of apoptosis and autophagy in cancer cells.
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Histone Deacetylases (HDACs): The valproic acid component of (S)-(-)-Mrjf22 functions as an HDAC inhibitor. Inhibition of HDACs leads to the hyperacetylation of histones, which in turn affects gene expression, leading to cell cycle arrest, apoptosis, and the inhibition of angiogenesis.
The following diagram illustrates the proposed dual-action mechanism of (S)-(-)-Mrjf22.
Caption: Dual-action mechanism of (S)-(-)-Mrjf22.
Experimental Protocols
Asymmetric Synthesis of (S)-(-)-Mrjf22
The asymmetric synthesis of (S)-(-)-Mrjf22 is a multi-step process that begins with the stereoselective reduction of 4-chloro-1-(4-fluorophenyl)butan-1-one. A generalized workflow for the synthesis is presented below.
Caption: Synthetic workflow for (S)-(-)-Mrjf22.
Detailed Methodology:
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Stereoselective Reduction: 4-chloro-1-(4-fluorophenyl)butan-1-one is treated with (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Chloride™) to achieve a highly stereoselective reduction of the ketone.
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Formation of (S)-(-)-HP-mII: The resulting chiral alcohol undergoes a nucleophilic substitution reaction with 4-(4-chlorophenyl)hydroxypiperidine to yield (S)-(-)-haloperidol metabolite II ((S)-(-)-HP-mII).
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Esterification: Finally, (S)-(-)-HP-mII is esterified with 2-propylpentanoyl chloride (valproyl chloride) to produce the final product, (S)-(-)-Mrjf22.
Cell Migration Assay (Wound Healing Assay)
The anti-migratory properties of (S)-(-)-Mrjf22 can be assessed using a wound healing assay.
Protocol:
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Plate human uveal melanoma cells (e.g., 92-1 cell line) in a multi-well plate and grow to confluence.
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Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
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Wash the wells to remove detached cells.
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Treat the cells with varying concentrations of (S)-(-)-Mrjf22. Include a vehicle control.
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Incubate the plate and acquire images of the wound at different time points (e.g., 0, 24, 48 hours).
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Quantify the rate of wound closure to determine the effect of the compound on cell migration.
Signaling Pathways
The anti-cancer effects of (S)-(-)-Mrjf22 are mediated through the modulation of specific signaling pathways.
Sigma Receptor Signaling
(S)-(-)-Mrjf22's interaction with σ₁ and σ₂ receptors initiates a signaling cascade that ultimately leads to apoptosis and inhibition of cell migration. The precise downstream effectors are still under investigation, but the general pathway is depicted below.
Caption: (S)-(-)-Mrjf22 and sigma receptor signaling.
HDAC Inhibition Pathway
As an HDAC inhibitor, the valproic acid moiety of (S)-(-)-Mrjf22 leads to chromatin remodeling and changes in gene expression, resulting in anti-cancer effects.
Caption: (S)-(-)-Mrjf22 and HDAC inhibition pathway.
Conclusion
(S)-(-)-Mrjf22 is a promising dual-action therapeutic agent with significant potential for the treatment of uveal melanoma and potentially other cancers. Its ability to simultaneously target sigma receptors and HDACs provides a multi-pronged attack on cancer cell proliferation, migration, and angiogenesis. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy and safety profile. This technical guide provides a foundational understanding for researchers and drug developers interested in advancing the study of this novel compound.
References
- 1. Haloperidol Metabolite II Valproate Ester (S)-(−)-MRJF22: Preliminary Studies as a Potential Multifunctional Agent Against Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Haloperidol Metabolite II Valproate Ester (S)-(-)-MRJF22: Preliminary Studies as a Potential Multifunctional Agent Against Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
